A Comprehensive Guide to the Structural Elucidation of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
A Comprehensive Guide to the Structural Elucidation of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
Abstract
The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry, notably in the synthesis of protein degraders.[1] We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and single-crystal X-ray crystallography. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of Structural Integrity
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (Molecular Formula: C₁₀H₈BrFO₂, Molecular Weight: 259.07 g/mol ) is a substituted cyclopropane derivative incorporating several key structural features: a chiral quaternary carbon, a synthetically versatile carboxylic acid, and a halogenated aromatic ring.[1][2] The precise arrangement of the bromo and fluoro substituents on the phenyl ring is critical, as even minor positional changes can dramatically alter the molecule's steric and electronic properties, thereby impacting its reactivity and biological activity.
The elucidation process, therefore, is not merely a confirmation of identity but a rigorous investigation to ensure isomeric purity and correct constitution. This guide will walk through a logical progression of analytical techniques, starting with foundational molecular weight and elemental composition confirmation and culminating in the unambiguous determination of its three-dimensional structure.
The Elucidation Workflow: A Multi-faceted Approach
A robust structural elucidation strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Step in Identification
Mass spectrometry provides the most direct evidence for the molecular weight and elemental composition of a compound.
3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This is a "soft" ionization technique that minimizes fragmentation, preserving the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
3.2. Expected Data & Interpretation
The key diagnostic feature for this molecule is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly equal abundance.[3] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum of approximately 1:1 intensity ratio for any bromine-containing fragment.[4][5]
| Parameter | Expected Value | Rationale & Interpretation |
| [M-H]⁻ (for C₁₀H₇⁷⁹BrFO₂)⁻ | m/z 256.9617 | Confirms the elemental formula through high-resolution mass measurement. |
| [M-H]⁻ (for C₁₀H₇⁸¹BrFO₂)⁻ | m/z 258.9597 | The presence of this peak, with a 2 amu difference and nearly equal intensity to the 256.96 peak, is definitive proof of one bromine atom in the molecule.[4][5] |
| Isotopic Ratio | ~1:1 | The near-equal intensity of the M and M+2 peaks is a hallmark of bromine.[3] |
The observation of this characteristic isotopic signature provides high confidence in the presence of bromine and the overall elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
4.2. Expected Data & Interpretation
The IR spectrum will be dominated by the features of the carboxylic acid and the substituted aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | This exceptionally broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6][7][8] |
| C-H Stretch (Aromatic) | 3100-3000 | Indicates the presence of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | <3000 | Corresponds to the C-H bonds of the cyclopropane ring. |
| C=O Stretch (Carboxylic Acid) | 1710-1690 | An intense, sharp peak indicative of the carbonyl group in a hydrogen-bonded carboxylic acid.[6][8] |
| C=C Stretch (Aromatic) | 1600-1450 | A series of absorptions confirming the presence of the benzene ring. |
| C-F Stretch (Aryl Fluoride) | 1250-1100 | A strong band indicating the C-F bond.[9] |
| C-Br Stretch | 680-515 | A weaker absorption in the fingerprint region, confirming the C-Br bond.[9] |
The presence of the very broad O-H stretch and the strong C=O absorption provides unequivocal evidence for the carboxylic acid functional group.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is required for an unambiguous assignment.
5.1. Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying the fluorine's environment.[12][13][14][15]
-
2D NMR: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish H-H, C-H (1-bond), and C-H (multiple-bond) correlations, respectively.
5.2. Expected Spectra & Interpretation
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Three signals are expected for the 1,3,4-trisubstituted phenyl ring. The coupling patterns (J-values) between these protons will be critical for confirming their relative positions. The fluorine atom will also induce J(H,F) couplings, further aiding in assignment.
-
Carboxylic Acid Proton (δ ~12 ppm): A broad singlet, which will disappear upon D₂O exchange. Its high chemical shift is characteristic of a carboxylic acid proton.
-
Cyclopropane Protons (δ 1.0-2.0 ppm): The four protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans couplings. They will likely appear as two sets of multiplets.
¹⁹F NMR:
-
A single resonance is expected. Its chemical shift will be characteristic of an aryl fluoride. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (³J(H,F)). This experiment is crucial for confirming the presence and electronic environment of the single fluorine atom.[16]
¹³C NMR:
-
Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbonyl carbon.
-
Aromatic Carbons (δ ~110-165 ppm): Six signals are expected. The carbons directly bonded to fluorine and bromine will show characteristic shifts and J(C,F) couplings. The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ~240-260 Hz).
-
Quaternary Cyclopropane Carbon (δ ~30-40 ppm): The carbon atom attached to the phenyl ring and the carboxyl group.
-
CH₂ Cyclopropane Carbons (δ ~15-25 ppm): One signal for the two equivalent methylene carbons of the cyclopropane ring.
2D NMR Correlations:
-
COSY: Will reveal the coupling network between the aromatic protons, confirming their adjacency.
-
HSQC: Will correlate each proton signal with its directly attached carbon atom.
-
HMBC: This is the key experiment for piecing together the molecular fragments. It will show correlations between:
-
The aromatic protons and the quaternary cyclopropane carbon.
-
The cyclopropane protons and the quaternary carbon, carbonyl carbon, and aromatic carbons.
-
This confirms the connection between the phenyl ring, the cyclopropane ring, and the carboxylic acid.
-
Caption: Key HMBC correlations confirming molecular connectivity.
X-Ray Crystallography: Unambiguous 3D Structure
While NMR provides the connectivity, it does not reveal the absolute configuration of the chiral center at the quaternary cyclopropane carbon. Single-crystal X-ray crystallography is the gold standard for this determination.[17][18][19]
6.1. Experimental Protocol
-
Crystallization: Grow a suitable single crystal of the compound from an appropriate solvent system. This can be a challenging, trial-and-error process.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data. The presence of the heavy bromine atom is advantageous as it facilitates the determination of the absolute configuration through anomalous dispersion.[20]
-
Structure Solution and Refinement: Solve the crystal structure to generate an electron density map and refine the atomic positions. The Flack parameter is calculated to confidently assign the absolute stereochemistry.[21]
6.2. Expected Outcome
A successful crystallographic analysis will provide a definitive 3D model of the molecule, showing the precise bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center. This final piece of evidence completes the structural elucidation, leaving no ambiguity.
Conclusion: A Self-Validating Approach
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